molecular formula C18H22O2 B039369 3,3'-Dihydroxy-alpha,beta-diethyldiphenylethane CAS No. 114884-46-7

3,3'-Dihydroxy-alpha,beta-diethyldiphenylethane

Katalognummer B039369
CAS-Nummer: 114884-46-7
Molekulargewicht: 270.4 g/mol
InChI-Schlüssel: KUJAWCSIKNKXLL-ROUUACIJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

‘3,3’-Dihydroxy-alpha,beta-diethyldiphenylethane’ is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has gained significant attention due to its unique properties and potential benefits in various fields of research.

Wirkmechanismus

The mechanism of action of ‘3,3’-Dihydroxy-alpha,beta-diethyldiphenylethane’ is not fully understood. However, studies have shown that this compound has a unique structure that allows it to interact with biological molecules in a specific manner. This interaction may lead to changes in the biological activity of these molecules, which could have potential therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that ‘3,3’-Dihydroxy-alpha,beta-diethyldiphenylethane’ has potential biochemical and physiological effects. This compound has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. It has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using ‘3,3’-Dihydroxy-alpha,beta-diethyldiphenylethane’ in lab experiments include its unique structure and potential applications in various fields of research. However, the limitations of using this compound include its relatively high cost and the need for specialized equipment and expertise to synthesize and work with it.

Zukünftige Richtungen

There are several future directions for the study of ‘3,3’-Dihydroxy-alpha,beta-diethyldiphenylethane’. One area of research is the development of new synthetic methods for the production of this compound. Another area of research is the investigation of its potential applications in the development of new drugs and pharmaceuticals. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects.
Conclusion:
In conclusion, ‘3,3’-Dihydroxy-alpha,beta-diethyldiphenylethane’ is a synthetic compound that has gained significant attention due to its unique properties and potential applications in various fields of scientific research. While there is still much to be learned about this compound, its potential applications in the development of new drugs and pharmaceuticals make it an exciting area of research for the future.

Synthesemethoden

The synthesis of ‘3,3’-Dihydroxy-alpha,beta-diethyldiphenylethane’ involves the reaction of ethyl bromide and diphenylacetylene in the presence of a palladium catalyst. The reaction yields a mixture of cis and trans isomers, which are then separated by column chromatography. The final product is obtained by recrystallization from ethyl acetate.

Wissenschaftliche Forschungsanwendungen

‘3,3’-Dihydroxy-alpha,beta-diethyldiphenylethane’ has shown potential applications in various fields of scientific research, including medicinal chemistry, material science, and organic synthesis. This compound has been studied for its potential use as a building block in the synthesis of various organic compounds. It has also been investigated for its potential use in the development of new drugs and pharmaceuticals.

Eigenschaften

CAS-Nummer

114884-46-7

Produktname

3,3'-Dihydroxy-alpha,beta-diethyldiphenylethane

Molekularformel

C18H22O2

Molekulargewicht

270.4 g/mol

IUPAC-Name

3-[(3R,4R)-4-(3-hydroxyphenyl)hexan-3-yl]phenol

InChI

InChI=1S/C18H22O2/c1-3-17(13-7-5-9-15(19)11-13)18(4-2)14-8-6-10-16(20)12-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18-/m0/s1

InChI-Schlüssel

KUJAWCSIKNKXLL-ROUUACIJSA-N

Isomerische SMILES

CC[C@@H](C1=CC(=CC=C1)O)[C@@H](CC)C2=CC(=CC=C2)O

SMILES

CCC(C1=CC(=CC=C1)O)C(CC)C2=CC(=CC=C2)O

Kanonische SMILES

CCC(C1=CC(=CC=C1)O)C(CC)C2=CC(=CC=C2)O

Andere CAS-Nummern

114884-46-7

Synonyme

3,3'-DDDE
3,3'-dihydroxy-alpha,beta-diethyldiphenylethane

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.